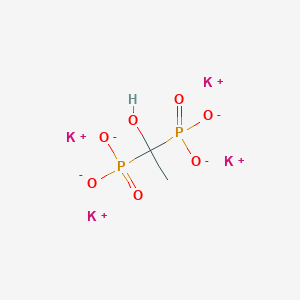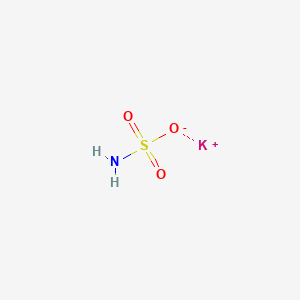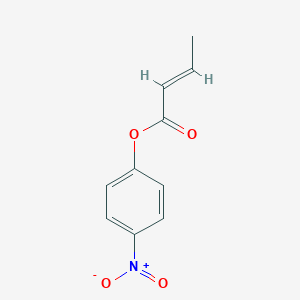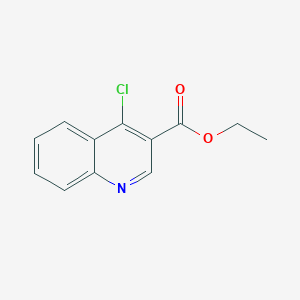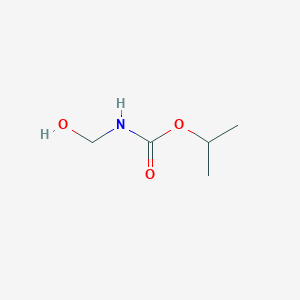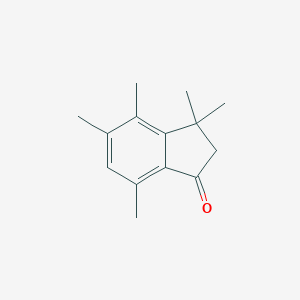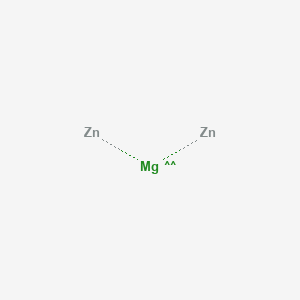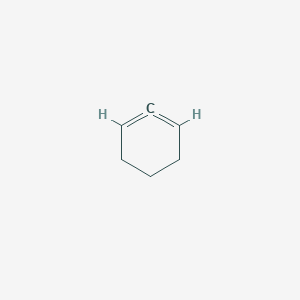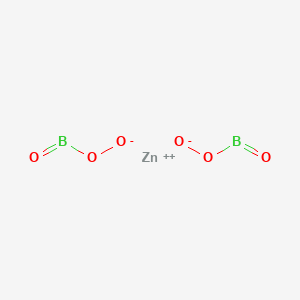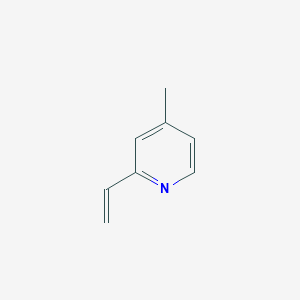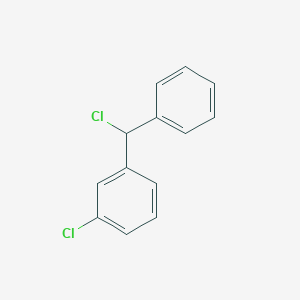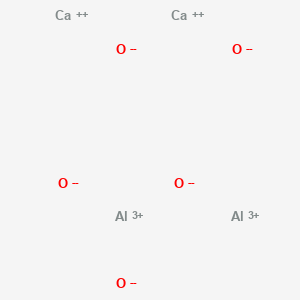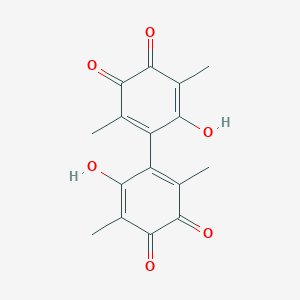
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione, commonly known as Menadione, is a synthetic version of vitamin K. It is a yellow crystalline powder and is soluble in water and ethanol. Menadione is widely used in scientific research, especially in the field of biochemistry and physiology, due to its unique properties.
Mechanism Of Action
Menadione acts as an electron acceptor and donor in many biological reactions. It is involved in the biosynthesis of vitamin K, which is essential for blood clotting. Menadione is also involved in the regulation of gene expression and cell signaling pathways. It can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS).
Biochemical And Physiological Effects
Menadione has a number of biochemical and physiological effects on cells. It can induce oxidative stress and apoptosis in cells by generating ROS. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Menadione has been shown to have anti-inflammatory and anti-angiogenic properties. It can also enhance the immune response by activating immune cells.
Advantages And Limitations For Lab Experiments
Menadione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. Menadione can be used to induce oxidative stress and apoptosis in cells, which is useful in the study of cell signaling pathways and gene expression. However, Menadione can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Menadione. One direction is the study of its role in the regulation of gene expression and cell signaling pathways. Another direction is the development of Menadione-based therapies for the treatment of cancer and other diseases. Menadione can also be used as a model compound for the study of the redox properties of quinones, which can lead to the development of new drugs and therapies.
Synthesis Methods
Menadione can be synthesized by the condensation of phthalic anhydride and 2-methyl-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid. The product is then purified by recrystallization or chromatography.
Scientific Research Applications
Menadione is used extensively in scientific research due to its ability to act as an electron acceptor and donor. It is used as a precursor for the synthesis of vitamin K, which is essential for blood clotting. Menadione is also used in the study of oxidative stress and apoptosis in cells. It is used as a model compound for the study of the redox properties of quinones.
properties
CAS RN |
10493-51-3 |
|---|---|
Product Name |
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H14O6/c1-5-9(11(17)7(3)15(21)13(5)19)10-6(2)14(20)16(22)8(4)12(10)18/h17-18H,1-4H3 |
InChI Key |
QTPZQWJKUMBMIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
synonyms |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl-1,1'-bi[1,4-cyclohexadiene]-3,3',6,6'-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



